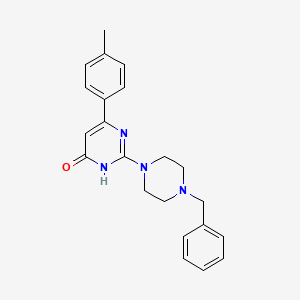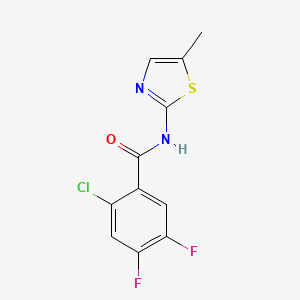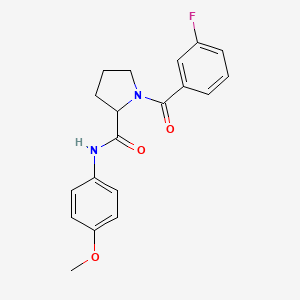
2-(3-fluorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one, commonly known as 'FLBZ', is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the benzimidazole class of compounds and has been found to possess a range of biological activities, making it a promising candidate for further research.
作用機序
The mechanism of action of FLBZ involves the inhibition of tubulin polymerization, which is essential for cell division. FLBZ binds to the colchicine binding site on tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis. The inhibition of tubulin polymerization is a well-established mechanism of action for several anti-cancer drugs, and FLBZ has been found to be a potent inhibitor of tubulin polymerization.
Biochemical and Physiological Effects:
FLBZ has been found to possess several biochemical and physiological effects. In addition to its anti-cancer activity, FLBZ has been shown to possess anti-inflammatory and anti-angiogenic activity. FLBZ has also been found to possess potent antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of FLBZ is its potent anti-cancer activity, which makes it a promising candidate for further research in the development of anti-cancer drugs. FLBZ has also been found to possess several other biological activities, which may have potential applications in the treatment of other diseases. However, one of the limitations of FLBZ is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for research on FLBZ. One area of research is the development of FLBZ analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of FLBZ in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further research is needed to investigate the potential use of FLBZ in the treatment of other diseases, such as inflammation and oxidative stress-related diseases.
In conclusion, FLBZ is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its potent anti-cancer activity and other biological activities make it a promising candidate for further research in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential of FLBZ and its analogs in the treatment of various diseases.
合成法
The synthesis of FLBZ involves the reaction of 3-fluoroaniline with 2-amino-4,5,6,7-tetrahydrobenzimidazole in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain a pure form of FLBZ. The synthesis of FLBZ has been reported in several research articles, and the process has been optimized to ensure high yields and purity.
科学的研究の応用
FLBZ has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. FLBZ has been found to possess potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. FLBZ has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further research in the development of anti-cancer drugs.
特性
IUPAC Name |
2-(3-fluorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-9-4-1-3-8(7-9)13-15-12-10(16(13)18)5-2-6-11(12)17/h1,3-4,7,18H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJWVJBQWIPMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(N2O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087598.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B6087600.png)
![2-(4-chlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B6087613.png)
![2-(2,4-dimethylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6087616.png)

![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B6087620.png)


![1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B6087644.png)
![1-(3-phenylpropyl)-4-({[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B6087651.png)
![methyl 1-(3-{4-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6087673.png)
![5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6087674.png)

![methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B6087691.png)